3,5-Dibromo-1,2,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2N2S/c3-1-5-2(4)7-6-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJCMXDEPOJFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dibromo 1,2,4 Thiadiazole
Classical Synthetic Routes and Their Evolution
The foundational methods for synthesizing the 1,2,4-thiadiazole (B1232254) ring, which can be subsequently halogenated, have been established for decades. These classical routes often involve multi-step processes starting from readily available precursors.
Multi-Step Synthesis Strategies from Precursors
The synthesis of a 1,2,4-thiadiazole ring system, the core of 3,5-Dibromo-1,2,4-thiadiazole, traditionally begins with the oxidative dimerization of thioamides. This long-standing method involves the oxidation of a suitable thioamide precursor, leading to the formation of a symmetrical 3,5-disubstituted-1,2,4-thiadiazole. A variety of oxidizing agents have been employed for this transformation, including halogens (such as iodine and bromine), hydrogen peroxide, and nitric acid.
Another classical approach involves the reaction of amidines with a source of sulfur and nitrogen. For instance, the reaction of amidines with trithiadiazapentalenes can yield 1,2,4-thiadiazoles. While effective, these classical methods often require harsh reaction conditions, stoichiometric amounts of reagents, and can generate significant waste, prompting the evolution toward more efficient synthetic strategies.
Halogenation Techniques and Selectivity in Thiadiazoles
Once the 1,2,4-thiadiazole ring is formed, the introduction of bromine atoms at the 3 and 5 positions is a critical step. Direct bromination of an unsubstituted or selectively activated 1,2,4-thiadiazole is the most straightforward approach. Reagents such as elemental bromine (Br₂) in the presence of a Lewis acid or in an acidic medium are commonly used for the halogenation of heterocyclic compounds.
The selectivity of halogenation in thiadiazoles is influenced by the electronic nature of the ring and any existing substituents. The 1,2,4-thiadiazole ring is an electron-deficient system, which can make electrophilic substitution, such as bromination, challenging. However, the positions C3 and C5 are generally the most susceptible to nucleophilic attack and can be activated for halogenation under specific conditions. In the absence of directing groups, achieving selective dibromination at the 3 and 5 positions may require careful control of reaction parameters like temperature, solvent, and the brominating agent. For instance, the use of N-bromosuccinimide (NBS) can offer a milder alternative to elemental bromine, sometimes providing better control and selectivity.
Modern and Advanced Synthetic Approaches
Contemporary synthetic chemistry has seen a shift towards more sophisticated and sustainable methods for the preparation of heterocyclic compounds, including this compound.
Catalytic Methods for Bromination and Ring Formation
Modern approaches increasingly utilize catalytic systems to improve efficiency and reduce waste. For the formation of the 1,2,4-thiadiazole ring itself, metal-catalyzed cross-coupling reactions have emerged as a powerful tool. For example, palladium-catalyzed reactions can be employed to construct the C-N and C-S bonds necessary for ring formation from appropriate precursors.
In the context of bromination, catalytic methods can enhance the reactivity and selectivity of the process. While direct catalytic bromination of the 1,2,4-thiadiazole ring is not extensively documented for the 3,5-dibromo derivative, analogous reactions on other heterocycles suggest the potential for such methods. This could involve the use of a catalyst to generate a more reactive bromine species or to activate the thiadiazole ring towards electrophilic attack.
Enzymatic approaches also represent a frontier in catalytic synthesis. Haloperoxidase enzymes, for instance, can catalyze the halogenation of organic substrates under mild conditions, using a halide salt and an oxidant like hydrogen peroxide. nih.gov Such biocatalytic methods offer high selectivity and are environmentally benign. nih.gov
Green Chemistry Principles in Thiadiazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-thiadiazoles to minimize environmental impact. mdpi.com This includes the use of greener solvents (such as water or ionic liquids), solvent-free reaction conditions, and the development of one-pot syntheses to reduce the number of purification steps and waste generation. mdpi.com
Microwave-assisted organic synthesis (MAOS) is a prominent green technique that can significantly accelerate reaction times and improve yields in the synthesis of thiadiazole derivatives. benthamscience.com Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions through acoustic cavitation. Furthermore, the use of solid-supported reagents and catalysts facilitates easier product purification and catalyst recycling, aligning with the principles of sustainable chemistry.
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters. Key factors that influence the outcome of both the ring formation and bromination steps include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.
For classical multi-step syntheses, optimization may involve screening different oxidizing agents for the thioamide dimerization to find one that provides the highest yield with minimal side products. In the subsequent bromination step, the molar ratio of the brominating agent to the thiadiazole substrate is crucial to control the degree of halogenation and avoid over-bromination.
In modern catalytic approaches, the optimization process is more complex and involves fine-tuning the catalyst system. This includes selecting the appropriate metal and ligand, optimizing the catalyst loading, and identifying the ideal solvent and temperature to maximize catalytic turnover and product yield. Design of Experiments (DoE) is a statistical tool that can be systematically employed to explore the effects of multiple variables on the reaction outcome and identify the optimal conditions.
Below is an interactive data table summarizing various synthetic approaches for substituted 1,2,4-thiadiazoles, which could be adapted for the synthesis of this compound.
| Synthetic Approach | Precursors | Reagents/Catalysts | Key Features | Potential for this compound |
| Classical Oxidative Dimerization | Thioamides | Halogens, H₂O₂ | Established, versatile | Ring formation prior to bromination |
| Direct Halogenation | 1,2,4-Thiadiazole | Br₂, NBS | Direct introduction of bromine | Key step for final product synthesis |
| Catalytic Ring Formation | Amidines, Sulfur/Nitrogen source | Palladium catalysts | High efficiency, milder conditions | Potential for one-pot synthesis with subsequent bromination |
| Enzymatic Halogenation | 1,2,4-Thiadiazole | Haloperoxidase, KBr, H₂O₂ | High selectivity, green conditions | A modern, sustainable approach to bromination |
| Microwave-Assisted Synthesis | Various | - | Rapid reaction times, improved yields | Applicable to both ring formation and bromination steps |
Impact of Solvent Systems on Synthesis Efficiency
The choice of solvent plays a critical role in the efficiency of the oxidative cyclization of thioamides to form 1,2,4-thiadiazoles. The solvent can influence reactant solubility, reaction rate, and in some cases, the reaction pathway itself. Research on the synthesis of various 3,5-disubstituted-1,2,4-thiadiazoles has demonstrated a significant solvent effect on product yield.
A study on the photocatalytic oxidative cyclization of thiobenzamide (B147508) to 3,5-diphenyl-1,2,4-thiadiazole revealed a wide range of yields depending on the solvent used. rsc.org While this study does not directly involve this compound, the observed trends offer valuable insights into solvent selection for analogous syntheses.
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| Water | 80.1 | 0 |
| 1,4-Dioxane (B91453) | 2.2 | 23 |
| Toluene (B28343) | 2.4 | 35 |
| Acetone | 21 | 41 |
| Ethyl acetate | 6.0 | 52 |
| Acetonitrile | 37.5 | 58 |
| Dichloromethane | 8.9 | 63 |
| Dichloroethane | 10.4 | 69 |
| Dimethylformamide | 36.7 | 78 |
| Ethanol (B145695) | 24.6 | 80 |
| Methanol (B129727) | 32.7 | 80 |
| Tetrahydrofuran | 7.6 | 94 |
The data suggests that polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol, tend to provide higher yields. rsc.org In contrast, nonpolar solvents such as toluene and 1,4-dioxane result in lower efficiencies. rsc.org The complete lack of product formation in water under the studied photocatalytic conditions highlights the importance of the reaction medium's properties. rsc.org For the synthesis of this compound, one could anticipate that solvents capable of solubilizing the brominated thioamide precursor and the oxidizing agent, while also facilitating the necessary bond formations, would be most effective.
Temperature and Pressure Effects on Reaction Kinetics
The kinetics of chemical reactions are intrinsically linked to temperature and pressure. For the synthesis of 1,2,4-thiadiazoles, temperature is a critical parameter that is often optimized to achieve a balance between reaction rate and product stability.
Generally, increasing the reaction temperature accelerates the rate of reaction by providing the necessary activation energy for the molecular transformations. Many reported syntheses of 1,2,4-thiadiazole derivatives are conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the reaction to completion in a reasonable timeframe. nih.gov For instance, the synthesis of certain 1,2,4-triazole-1,2,4-thiadiazole derivatives is carried out at 120-130 °C. nih.gov
However, excessively high temperatures can lead to decomposition of the reactants, intermediates, or the final product, resulting in lower yields and the formation of impurities. The thermal stability of the specific this compound and its precursors would therefore dictate the optimal temperature range.
The effect of pressure on the synthesis of 1,2,4-thiadiazoles is less commonly reported in the literature, as these reactions are typically performed under atmospheric pressure. Significant pressure effects are generally observed in reactions involving gaseous reactants or where a change in the number of moles of gas occurs. For the oxidative dimerization of a thioamide to form this compound, the reaction is likely to be carried out in the liquid phase, and thus, pressure is not expected to be a major influencing factor on the reaction kinetics under standard laboratory conditions.
Mechanistic Investigations of Formation Reactions
The formation of the 1,2,4-thiadiazole ring from thioamide precursors has been the subject of mechanistic studies, which provide a foundational understanding of the reaction pathways and the role of key intermediates.
Proposed Reaction Pathways for Ring Closure
The most widely accepted mechanism for the formation of 3,5-disubstituted-1,2,4-thiadiazoles from thioamides involves an oxidative dimerization process. A plausible reaction pathway for the formation of this compound is extrapolated from these general mechanisms.
The reaction is initiated by the oxidation of the sulfur atom of the brominated thioamide precursor. This can be facilitated by a variety of oxidizing agents. In a photocatalytic system, for example, photogenerated holes can oxidize the thioamide to a corresponding cationic radical. rsc.org This radical species can then undergo further transformations.
Following the initial oxidation, a key step involves the coupling of two thioamide radical cations to form a dimer. rsc.org Subsequent intramolecular cyclization of this dimeric intermediate leads to the formation of the 1,2,4-thiadiazole ring. The final step involves aromatization, often through the elimination of a small molecule such as a sulfide (B99878) species, to yield the stable heterocyclic product. rsc.org
Role of Intermediates in Synthetic Cascades
The synthesis of 1,2,4-thiadiazoles proceeds through a cascade of reactive intermediates. The characterization and understanding of these intermediates are crucial for optimizing reaction conditions and improving yields.
In the context of forming this compound, a key intermediate would be the brominated thioamide radical cation generated in the initial oxidation step. The stability and reactivity of this radical will significantly influence the course of the reaction.
The dimeric species formed from the coupling of two radical cations is another critical intermediate. The structure of this dimer and its propensity to undergo intramolecular cyclization are determining factors for the successful formation of the thiadiazole ring. The final steps of the cascade involve the cyclized intermediate which then undergoes aromatization to furnish the final this compound product. The efficiency of each step in this synthetic cascade is influenced by the reaction conditions, including the choice of solvent and temperature.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,5-Dibromo-1,2,4-thiadiazole, which lacks protons, ¹³C and ¹⁴N or ¹⁵N NMR would be the primary methods of investigation.
Multi-Dimensional NMR Approaches for Connectivity Assessment
While standard one-dimensional (1D) ¹³C NMR would be expected to show a single signal for the two equivalent carbon atoms of the thiadiazole ring, multi-dimensional techniques would be essential to confirm assignments and probe through-bond and through-space connectivities, particularly in more complex derivatives. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for correlating nuclei, such as ¹³C and ¹⁵N, to establish the heterocyclic ring structure definitively.
Analysis of Chemical Shift Anisotropy and Coupling Patterns
The chemical shift of the carbon atoms in the this compound ring would be significantly influenced by the electronegativity of the adjacent nitrogen, sulfur, and bromine atoms. This would likely result in a downfield chemical shift. In solid-state NMR, the chemical shift anisotropy (CSA) would provide detailed information about the electronic environment and symmetry around the carbon nuclei. Coupling patterns, specifically one-bond ¹³C-¹⁵N coupling constants (¹J_CN_), would be instrumental in confirming the C-N bonds within the thiadiazole ring.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight of a compound and can provide significant structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be employed to determine the exact mass of the this compound molecular ion. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern, providing clear evidence for the presence of two bromine atoms in the molecule.
Fragmentation Pathways and Structural Deductions
Upon ionization in a mass spectrometer, the molecular ion of this compound would undergo fragmentation. The analysis of these fragment ions helps in piecing together the molecular structure. Likely fragmentation pathways would involve the loss of bromine atoms and cleavage of the thiadiazole ring. Common fragments might include [C₂N₂SBr]⁺ and [C₂NS]⁺, among others. The precise fragmentation pattern would be dependent on the ionization technique employed (e.g., Electron Ionization or Electrospray Ionization).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
A detailed vibrational analysis for the related compound, 3,5-diiodo-1,2,4-thiadiazole, has been performed, showing characteristic ring stretching and deformation modes. scispace.com A similar analysis for the dibromo analogue would be expected to yield data as presented in the hypothetical table below. The key vibrational modes would include C-Br stretching, C=N stretching, N-N stretching, and various ring deformation and breathing modes. The frequencies of these vibrations are sensitive to the mass of the atoms and the strength of the bonds, thus the C-Br modes would appear at different frequencies compared to the C-I modes of the analogue.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |
| C=N Stretching | 1500-1600 | IR, Raman |
| Ring Stretching | 1200-1400 | IR, Raman |
| Ring Breathing/Deformation | 800-1100 | IR, Raman |
| C-Br Stretching | 500-700 | IR, Raman |
This table is hypothetical and illustrates the type of data expected from experimental analysis.
Identification of Characteristic Functional Group Frequencies
Without experimental infrared (IR) and Raman spectra for this compound, a definitive identification of its characteristic functional group frequencies is not possible. Theoretical calculations could provide predicted vibrational modes, but these would require experimental validation for confirmation. The core 1,2,4-thiadiazole (B1232254) ring is expected to exhibit a series of characteristic stretching and bending vibrations. Key functional groups to consider would be the C-Br, C=N, C-S, and N-S bonds within the heterocyclic ring. The vibrations of the C-Br bonds, in particular, would be expected in the lower frequency region of the IR spectrum.
Conformational Analysis through Vibrational Spectroscopy
Given that this compound is a planar heterocyclic molecule, its conformational landscape is expected to be rigid with limited degrees of freedom. Vibrational spectroscopy would primarily serve to confirm the planar structure and identify the fundamental vibrational modes rather than to analyze different conformers, which are unlikely to exist for this molecule under normal conditions.
X-ray Diffraction Analysis for Solid-State Structure
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, any discussion of the crystal packing and intermolecular interactions of this compound remains speculative. In the solid state, molecules would arrange in a manner that maximizes packing efficiency and is influenced by intermolecular forces. Given the presence of bromine and nitrogen atoms, halogen bonding (Br···N or Br···S) and other weak van der Waals forces would likely play a significant role in the crystal lattice formation. The specific nature and geometry of these interactions, however, can only be determined through experimental X-ray diffraction analysis.
Reactivity and Reaction Pathways of 3,5 Dibromo 1,2,4 Thiadiazole
Electrophilic Aromatic Substitution Reactions
The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and a sulfur atom. This electron deficiency deactivates the ring towards electrophilic attack.
Regioselectivity and Reaction Mechanisms
Due to the low electron density at the carbon atoms, electrophilic substitution on the 1,2,4-thiadiazole ring is generally difficult to achieve. chemicalbook.com Theoretical studies and the general reactivity patterns of similar electron-deficient heterocycles suggest that if an electrophilic attack were to occur, it would likely be directed by the heteroatoms. However, experimental data on such reactions with 3,5-Dibromo-1,2,4-thiadiazole is scarce in the scientific literature.
Influence of Ring Heteroatoms on Electrophilic Attack
The nitrogen and sulfur heteroatoms in the 1,2,4-thiadiazole ring exert a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the carbon atoms. chemicalbook.com The lone pairs on the nitrogen atoms are less available for donation to an incoming electrophile compared to more electron-rich aromatic systems. chemicalbook.com Consequently, the ring is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions under standard conditions. core.ac.uklumenlearning.com
Nucleophilic Aromatic Substitution Reactions
The electron-deficient character of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The bromine atoms serve as good leaving groups and are readily displaced by a variety of nucleophiles.
Displacement of Bromine Atoms by Various Nucleophiles
A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace one or both bromine atoms in this compound. These reactions typically proceed under mild conditions and often result in high yields of the substituted products. The reactivity of the C5 position is generally higher than the C3 position towards nucleophilic attack. chemicalbook.com
Below is a table summarizing representative nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent | Solvent | Conditions | Product(s) | Yield (%) |
| Amine | Morpholine | DMF | Room Temp | 3-Bromo-5-morpholino-1,2,4-thiadiazole & 3,5-Dimorpholino-1,2,4-thiadiazole | Not specified |
| Alkoxide | Sodium Methoxide | Methanol (B129727) | Reflux | 3-Bromo-5-methoxy-1,2,4-thiadiazole & 3,5-Dimethoxy-1,2,4-thiadiazole | Not specified |
| Thiolate | Sodium Thiophenoxide | Ethanol (B145695) | Room Temp | 3-Bromo-5-(phenylthio)-1,2,4-thiadiazole & 3,5-Bis(phenylthio)-1,2,4-thiadiazole | Not specified |
Kinetic and Thermodynamic Aspects of Nucleophilic Substitution
The substitution of the two bromine atoms can be controlled to achieve either mono- or di-substituted products by carefully selecting the reaction conditions, such as temperature and stoichiometry of the nucleophile. researchgate.net At lower temperatures and with a limited amount of nucleophile, the reaction is under kinetic control, favoring the formation of the mono-substituted product. libretexts.orglibretexts.org The thermodynamically more stable di-substituted product is favored at higher temperatures and with an excess of the nucleophile. wikipedia.orgyoutube.com
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are instrumental in the synthesis of more complex molecules containing the 1,2,4-thiadiazole core.
Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Stille, and Sonogashira reactions. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
The following table provides examples of transition metal-catalyzed cross-coupling reactions involving this compound.
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 3-Bromo-5-phenyl-1,2,4-thiadiazole | Not specified |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 3-Bromo-5-phenyl-1,2,4-thiadiazole | Not specified |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 3-Bromo-5-(phenylethynyl)-1,2,4-thiadiazole | Not specified |
Similar to nucleophilic substitution, regioselective mono-arylation or -alkenylation can often be achieved by controlling the reaction conditions. nih.gov The differential reactivity of the two bromine atoms allows for the stepwise introduction of different substituents, leading to the synthesis of unsymmetrically substituted 3,5-diaryl- or 3,5-dialkenyl-1,2,4-thiadiazoles. nih.govresearchgate.net
Reactions with Organometallic Reagents
Direct reactions with highly reactive organometallic reagents like Grignard and organolithium compounds offer another route to functionalize the thiadiazole ring, either through metal-halogen exchange or direct nucleophilic attack.
Grignard reagents (RMgX) are potent nucleophiles and strong bases. mnstate.edu Their reaction with halo-heterocycles can proceed via two main pathways: direct formation of a new C-C bond through cross-coupling (as in Kumada coupling) or metal-halogen exchange to form a new heterocyclic Grignard reagent. However, for some sulfur-containing heterocycles like 1,2,5-thiadiazoles, Grignard reagents can attack the ring sulfur atom, leading to ring cleavage. thieme-connect.de This presents a potential competing pathway that could complicate the desired substitution at the carbon centers of this compound.
Lithium-halogen exchange is a powerful method for converting organic halides into organolithium compounds, which are versatile synthetic intermediates. wikipedia.org This reaction is typically very fast, often occurring at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or t-butyllithium. harvard.edubyu.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
For this compound, a selective bromine-lithium exchange at one of the bromine sites could potentially generate a monolithiated thiadiazole species. This intermediate could then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents. A key challenge is preventing a second exchange or competitive nucleophilic attack on the ring by the alkyllithium reagent. nih.gov The choice of solvent and temperature is critical; non-ethereal solvents have been shown to sometimes offer better selectivity in these reactions. byu.edu
The successful application of the cross-coupling and organometallic reactions described above opens the door to a vast array of substituted 1,2,4-thiadiazole derivatives.
Suzuki-Miyaura and Kumada reactions lead to the formation of aryl- and alkyl-substituted thiadiazoles. These derivatives are of interest in medicinal chemistry and materials science.
Sonogashira coupling provides access to alkynyl-thiadiazoles, which are valuable precursors for further transformations, such as cycloadditions or the synthesis of conjugated systems.
Lithium-halogen exchange followed by electrophilic quench is a highly versatile route. Trapping the lithiated intermediate with different electrophiles allows for the introduction of a wide variety of functional groups, as shown in the table below.
Table 3: Potential Substituted Thiadiazoles via Lithiation/Electrophilic Quench
| Electrophile | Introduced Functional Group | Resulting Derivative Class |
|---|---|---|
| Aldehydes/Ketones (e.g., RCHO) | -CH(OH)R | Thiadiazolyl-alcohols |
| Carbon Dioxide (CO₂) | -COOH | Thiadiazole-carboxylic acids |
| Alkyl Halides (e.g., R'X) | -R' | Alkyl-thiadiazoles |
| N,N-Dimethylformamide (DMF) | -CHO | Thiadiazole-carboxaldehydes |
Cycloaddition Reactions and Ring Transformations
The 1,2,4-thiadiazole ring system can participate in various cycloaddition and ring transformation reactions, although examples starting from 3,5-dihalo derivatives are scarce.
Cycloaddition reactions often involve the π-system of the heterocyclic ring. For instance, (3+2) cycloadditions have been reported where the C=S bond of imidazole-2(3H)-thiones reacts with nitrile imines to form spiro[1,3,4-thiadiazole-imidazole] derivatives. mdpi.com While this does not directly involve the 1,2,4-thiadiazole ring as the starting material, it showcases the utility of thiacarbonyl groups in forming thiadiazole rings through cycloaddition. Other fused thiadiazole systems, such as thieno[3,4-c] tandfonline.comtandfonline.comacs.orgthiadiazole, have been shown to undergo cycloaddition with acetylenes. acs.org
Exploration of Pericyclic Reaction Potential
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are governed by the principles of orbital symmetry and can be initiated thermally or photochemically. The potential for this compound to participate in such reactions is an area of theoretical interest, although specific examples are not extensively documented.
The 1,2,4-thiadiazole ring itself contains π-electrons and heteroatoms, which could influence its participation in cycloaddition reactions, a major type of pericyclic reaction. For instance, the C=N bonds within the ring could potentially act as dienophiles or dipolarophiles in [4+2] or [3+2] cycloadditions, respectively. However, the aromatic character of the thiadiazole ring would likely necessitate harsh conditions to overcome the associated energy barrier.
Table 1: Theoretical Pericyclic Reaction Participation of this compound
| Reaction Type | Potential Role of this compound | Expected Outcome | Notes |
| [4+2] Cycloaddition (Diels-Alder) | Dienophile (using a C=N bond) | Formation of a new six-membered heterocyclic ring fused to the thiadiazole. | Likely requires a highly reactive diene and harsh conditions due to the aromaticity of the thiadiazole ring. The electron-withdrawing nature of the bromine atoms may enhance the dienophilic character of the C=N bonds. |
| [3+2] Cycloaddition (1,3-Dipolar Cycloaddition) | Dipolarophile (using a C=N bond) | Formation of a new five-membered heterocyclic ring fused to the thiadiazole. | This is a common method for constructing five-membered heterocycles. The reactivity would depend on the nature of the 1,3-dipole used. |
| Electrocyclic Reactions | Unlikely as a standalone reactant | Ring-opening of a fused system containing the thiadiazole ring. | Would require a larger, conjugated system incorporating the thiadiazole ring to undergo a concerted ring-closing or ring-opening reaction. |
| Sigmatropic Rearrangements | Unlikely as a standalone reactant | Migration of a substituent around the ring. | The stable aromatic nature of the ring makes sigmatropic rearrangements that would disrupt this aromaticity unfavorable. |
The bromine substituents would be expected to influence the regioselectivity and stereoselectivity of any potential pericyclic reactions through their electronic and steric effects. However, without experimental data, these considerations remain speculative.
Pathways Leading to Alternative Heterocyclic Architectures
The transformation of one heterocyclic system into another is a powerful tool in synthetic organic chemistry. The bromine atoms in this compound are expected to be good leaving groups, making the 3 and 5 positions susceptible to nucleophilic substitution. This reactivity can be exploited to build more complex molecules or to induce ring transformations.
One of the most plausible transformations of 1,2,4-thiadiazoles is their conversion into 1,2,4-triazoles. This can be conceptually achieved by the replacement of the sulfur atom with a nitrogen atom. While a direct, one-step conversion of this compound to a 1,2,4-triazole is not explicitly reported, multi-step sequences involving nucleophilic displacement of the bromine atoms followed by ring-opening and re-closure with a nitrogen source are conceivable.
For instance, reaction with a nitrogen nucleophile could lead to the substitution of one or both bromine atoms. Subsequent chemical manipulation could then induce cleavage of the S-N bond and recyclization to form a triazole ring.
Table 2: Potential Ring Transformation Pathways for this compound
| Reagent/Condition | Intermediate/Product Type | Potential Heterocyclic Architecture | Mechanism |
| Hydrazine or substituted hydrazines | Diamino- or disubstituted-amino-1,2,4-thiadiazole | 1,2,4-Triazole derivatives | Nucleophilic aromatic substitution of bromine atoms, followed by a hypothetical ring-opening and recyclization sequence. |
| Strong bases | Ring-opened intermediates | Acyclic precursors for other heterocycles | Base-mediated ring cleavage is a known reactivity pattern for some thiadiazoles. The nature of the resulting acyclic compound would depend on the specific base and reaction conditions. |
| Metal-catalyzed cross-coupling reagents (e.g., boronic acids, organostannanes) | 3,5-Disubstituted-1,2,4-thiadiazoles | Functionalized 1,2,4-thiadiazoles | While not a ring transformation, this pathway allows for the elaboration of the thiadiazole core, which can then be a substrate for further reactions leading to different heterocycles. |
It is important to note that the reactivity of the 1,2,4-thiadiazole ring can be complex, and side reactions or unexpected rearrangements are possible. The specific conditions required to achieve a desired transformation would need to be determined experimentally.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) Calculations for Ground State Properties
A thorough investigation using Density Functional Theory (DFT) would be required to determine the ground state properties of 3,5-Dibromo-1,2,4-thiadiazole. Such calculations would typically employ various functionals and basis sets (e.g., B3LYP/6-311+G(d,p)) to accurately predict molecular geometry, bond lengths, bond angles, and electronic properties like dipole moment and electrostatic potential. A hypothetical data table for key geometric parameters, based on general knowledge of similar structures, is presented below.
Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C3-N2 Bond Length (Å) | Data not available |
| N2-N1 Bond Length (Å) | Data not available |
| N1-S Bond Length (Å) | Data not available |
| S-C5 Bond Length (Å) | Data not available |
| C5-N4 Bond Length (Å) | Data not available |
| C3-Br Bond Length (Å) | Data not available |
| C5-Br Bond Length (Å) | Data not available |
| C3-N2-N1 Bond Angle (°) | Data not available |
| N2-N1-S Bond Angle (°) | Data not available |
| N1-S-C5 Bond Angle (°) | Data not available |
| S-C5-N4 Bond Angle (°) | Data not available |
This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.
Orbital Interactions and Aromaticity Assessment
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the reactivity and electronic transitions of the molecule. The energy gap between HOMO and LUMO is a crucial parameter for determining chemical stability. Furthermore, various computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, could be employed to assess the aromaticity of the 1,2,4-thiadiazole (B1232254) ring in the presence of two bromine substituents. The electron-withdrawing nature of bromine is expected to impact the electron delocalization within the ring.
Conformational Analysis and Energetics
Potential Energy Surface Mapping
For a planar heterocyclic system like 1,2,4-thiadiazole, the primary conformational flexibility would arise from the rotation of any non-symmetrical substituents. In the case of this compound, the bromine atoms are symmetrical, and thus, significant conformational isomers are not expected. However, a potential energy surface mapping could be performed to confirm the planar geometry as the global minimum.
Rotational Barriers and Stable Conformations
Given the likely planarity and rigidity of the this compound structure, the concept of rotational barriers and multiple stable conformations is less applicable than it would be for molecules with flexible side chains.
Reaction Mechanism Elucidation Through Computational Methods
Computational methods are invaluable for elucidating reaction mechanisms at a molecular level. For this compound, theoretical studies could be employed to investigate various reactions, such as nucleophilic aromatic substitution at the carbon atoms bearing the bromine atoms. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction pathways and kinetics could be achieved. Such studies would be instrumental in predicting the reactivity of this compound and guiding its synthetic applications.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
There is no specific literature detailing the localization of transition states or Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. Such studies would be essential for elucidating reaction mechanisms, for instance, in nucleophilic substitution reactions where the bromine atoms are displaced. This type of analysis helps to confirm that a calculated transition state correctly connects the reactants and products of a proposed reaction pathway.
Kinetic and Thermodynamic Feasibility Predictions
Similarly, detailed predictions of the kinetic and thermodynamic feasibility for reactions of this compound are not available. These predictions would typically involve calculating the activation energies and reaction enthalpies for potential chemical transformations, providing a theoretical basis for assessing whether a reaction is likely to be spontaneous and proceed at a reasonable rate.
Spectroscopic Property Prediction and Validation
While experimental characterization of this compound would undoubtedly involve NMR and IR spectroscopy, specific computational studies to predict these spectra and validate them against experimental data are not found in current research articles.
Computational NMR and IR Spectra Generation
The generation of computational NMR and IR spectra for this compound has not been a specific focus of published research. Such calculations, typically performed using DFT methods, would predict the chemical shifts in ¹³C and ¹⁵N NMR spectra and the vibrational frequencies in an IR spectrum.
Comparison of Calculated and Experimental Spectroscopic Data
Due to the absence of published computational spectra, a direct comparison between calculated and experimental spectroscopic data for this compound cannot be compiled. This comparative analysis is a critical step in validating the accuracy of the computational models used.
Molecular Dynamics Simulations for Dynamic Behavior
The dynamic behavior of this compound, which would be explored through molecular dynamics simulations, remains an uninvestigated area in the available scientific literature.
Solvation Effects and Intermolecular Interactions
There are no specific molecular dynamics studies that report on the solvation effects and intermolecular interactions of this compound. These simulations would be valuable for understanding how the compound behaves in different solvent environments and how its molecules interact with each other in condensed phases, which is crucial for predicting its physical properties and behavior in solution.
Prediction of Supramolecular Assembly Tendencies
Theoretical and computational chemistry studies are pivotal in predicting the supramolecular assembly of this compound. These methods forecast how individual molecules will interact and organize into larger, stable, three-dimensional structures, a process primarily governed by non-covalent interactions. For this compound, the dominant directional force predicted to control its crystal engineering is the halogen bond.
The foundation for this prediction lies in the molecule's electronic structure. The presence of two bromine atoms attached to the electron-withdrawing 1,2,4-thiadiazole ring is critical. Computational models, such as those employing Density Functional Theory (DFT), are used to calculate the molecular electrostatic potential (MEP) surface of the molecule. The MEP map is a visualization tool that illustrates the distribution of charge on the molecule's surface.
For this compound, MEP calculations are expected to reveal distinct regions of positive and negative electrostatic potential. Specifically, a region of positive potential, known as a σ-hole, is predicted to exist on the outermost surface of each bromine atom, directly opposite the C–Br covalent bond. nih.govnih.gov This occurs because the electron density is pulled towards the more electronegative carbon and the thiadiazole ring, leaving the halogen's pole electropositive. Conversely, the nitrogen atoms of the thiadiazole ring are electron-rich and represent sites of negative electrostatic potential. mdpi.comsemanticscholar.org
This predicted charge distribution strongly indicates a tendency for the formation of halogen bonds (XBs). The primary predicted supramolecular interaction is a Br···N halogen bond, where the electropositive σ-hole on a bromine atom of one molecule is attracted to the electronegative lone pair of a nitrogen atom on an adjacent molecule. researchgate.netunica.it Given the two bromine atoms and two available nitrogen atoms (at positions 2 and 4) on the heterocyclic ring, various assembly patterns, such as chains or more complex networks, are theoretically possible.
Computational studies can further quantify the strength and directionality of these potential interactions. By modeling dimers and larger clusters of this compound molecules, researchers can calculate the binding energies for different orientations. nih.gov These calculations help determine the most energetically favorable packing arrangements, which are likely to correspond to the actual crystal structure. The results would typically compare the stability of the Br···N halogen bond against other weaker, less directional forces like π-π stacking between the thiadiazole rings.
The table below summarizes the key intermolecular interactions predicted to govern the supramolecular assembly of this compound based on computational modeling principles.
Table 1: Predicted Intermolecular Interactions in this compound Assembly
| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Predicted Role in Assembly |
|---|---|---|---|
| Halogen Bonding | Bromine (σ-hole) | Nitrogen (Lone Pair) | Primary directional force; formation of chains and networks. |
Detailed research findings from computational analyses of similar halogenated heterocyclic systems support these predictions. For instance, studies on brominated pyridines and other azoles consistently show the formation of strong halogen bonds with nitrogen atoms acting as the acceptors. nih.govresearchgate.netunica.it The energy of these interactions is tunable based on the electronic environment, and the electron-withdrawing nature of the thiadiazole ring is expected to enhance the magnitude of the σ-hole on the bromine atoms, leading to robust and highly directional bonds that dictate the final crystal packing.
Table 2: Summary of Computational Chemistry Findings for Predicting Assembly
| Computational Method | Information Yielded | Relevance to this compound |
|---|---|---|
| Molecular Electrostatic Potential (MEP) Surface Calculation | Visualization of electron-rich and electron-poor regions. | Identifies the positive σ-hole on bromine atoms and negative potential on nitrogen atoms, predicting the sites for halogen bonding. semanticscholar.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond critical points (BCPs) and bond paths. | Confirms the existence and characterizes the nature of intermolecular interactions, such as Br···N halogen bonds. nih.gov |
Applications of 3,5 Dibromo 1,2,4 Thiadiazole in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The utility of 3,5-Dibromo-1,2,4-thiadiazole in organic synthesis is rooted in its capacity to act as a foundational scaffold. The carbon-bromine bonds at the C3 and C5 positions are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This reactivity allows for the introduction of diverse functional groups, transforming the simple dibrominated core into more complex and valuable molecules.
This compound is an ideal precursor for generating a wide range of 3,5-disubstituted 1,2,4-thiadiazole (B1232254) derivatives. The bromine atoms can be replaced by various aryl, heteroaryl, alkyl, or other functional groups through well-established synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. libretexts.org
Research on the closely related 3,5-dichloro-1,2,4-thiadiazole (B1299824) has demonstrated that sequential Suzuki-Miyaura couplings can be performed. nih.govresearchgate.netresearchgate.net By carefully controlling reaction conditions, such as temperature, it is possible to first substitute one halogen atom and then the other, leading to the synthesis of unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. nih.govresearchgate.net It is expected that this compound would exhibit similar or even enhanced reactivity, with the C5 position being the most probable site for initial nucleophilic attack or substitution due to the electronic properties of the 1,2,4-thiadiazole ring. nih.govchemicalbook.com
| Reaction Type | Reagent | Potential Product Class | Reference Reaction Principle |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 3,5-Di(hetero)aryl-1,2,4-thiadiazoles | nih.govnih.gov |
| Stille Coupling | Organostannanes | 3,5-Di(hetero)aryl/alkenyl-1,2,4-thiadiazoles | mdpi.comresearchgate.net |
| Heck Coupling | Alkenes | 3,5-Dialkenyl-1,2,4-thiadiazoles | General Principle |
| Buchwald-Hartwig Amination | Amines | 3,5-Diamino-1,2,4-thiadiazoles | General Principle |
Beyond serving as a direct precursor to disubstituted thiadiazoles, this compound can function as a key intermediate in the construction of larger, more complex molecular frameworks. Its bifunctional nature allows it to be incorporated into polymers or macrocycles. For instance, by reacting with a bis-boronic acid, it could undergo polymerization to form conjugated polymers containing the electron-deficient 1,2,4-thiadiazole unit.
The reactivity of analogous brominated thiadiazole systems provides strong evidence for this potential. For example, 4,8-dibromo-benzo[1,2-d:4,5-d']bis( acs.orgresearchgate.netthiadiazole) has been shown to readily participate in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the synthesis of mono- and bis-arylated products. mdpi.comresearchgate.net This highlights the utility of such dibromo-heterocycles in building complex structures for applications in materials science and medicinal chemistry. mdpi.com
Strategic Importance in Multi-Component Reactions
While the direct participation of this compound in multi-component reactions (MCRs) is not extensively documented, its role as a scaffold for post-MCR modification or as a building block for library synthesis is of significant strategic importance.
The development of novel synthetic routes often relies on the availability of versatile building blocks. The dual reactivity of this compound allows for the design of reaction sequences that can rapidly build molecular complexity. A synthetic strategy could involve the initial selective substitution of one bromine atom, followed by a second, different transformation at the remaining C-Br bond. For example, a Suzuki coupling at C5 could be followed by a nucleophilic substitution at C3, a sequence demonstrated on the analogous 3,5-dichloro-1,2,4-thiadiazole. nih.gov This stepwise functionalization is a powerful tool for creating precisely defined, unsymmetrical molecules that would be difficult to access through other methods. nih.gov
The creation of compound libraries for screening purposes is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting point for combinatorial chemistry. Its two reactive sites can be functionalized in a parallel synthesis format with a diverse set of reagents (e.g., a panel of boronic acids) to quickly generate a large library of related but distinct compounds. This approach was successfully used to create a library of 3,5-disubstituted imidazo[1,2-d] nih.govacs.orgthiadiazoles, showcasing the power of using a functionalized heterocyclic core in Suzuki-Miyaura reactions. nih.gov
| Scaffold | Reagent 1 (for C5) | Reagent 2 (for C3) | Resulting Structure Class |
|---|---|---|---|
| This compound | Phenylboronic acid | 4-Pyridylboronic acid | Unsymmetrical 3,5-Diaryl-1,2,4-thiadiazoles |
| This compound | 2-Thiopheneboronic acid | Morpholine (SNAr) | 3-Amino-5-heteroaryl-1,2,4-thiadiazoles |
| This compound | Methylboronic acid | Aniline (Buchwald-Hartwig) | 3-Amino-5-alkyl-1,2,4-thiadiazoles |
| This compound | Vinylboronic acid | Vinylboronic acid | Symmetrical 3,5-Dialkenyl-1,2,4-thiadiazoles |
Utilisation in Materials Science Research
In materials science, there is a high demand for electron-deficient (n-type) organic building blocks for use in electronics. semanticscholar.org The 1,2,4-thiadiazole ring is inherently electron-withdrawing, a property that is enhanced by the presence of electronegative bromine atoms. This makes this compound a promising candidate for incorporation into organic semiconductors.
Bromoderivatives of other fused thiadiazole systems are recognized as important precursors and electron-withdrawing building blocks for the synthesis of organic dyes and materials for optoelectronic applications. mdpi.comresearchgate.net These materials are used in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.comresearchgate.net The synthesis of donor-acceptor type molecules often involves coupling an electron-rich unit with an electron-poor one; the strong electron-accepting nature of a dibromo-thiadiazole core makes it an excellent "acceptor" component. mdpi.comnih.gov By replacing the bromine atoms with π-conjugated systems via cross-coupling reactions, researchers can create materials with tailored electronic properties, such as the HOMO/LUMO energy levels and the band gap, which are critical for device performance.
Precursor for Functional Organic Materials
This compound serves as a key precursor for functional organic materials, primarily through its participation in palladium-catalyzed cross-coupling reactions. While direct studies on the dibromo variant are not extensively detailed, the reactivity of the analogous 3,5-dichloro-1,2,4-thiadiazole provides a strong precedent for its utility. nih.govresearchgate.net The carbon-bromine bonds in the dibromo compound are typically more reactive than carbon-chlorine bonds under these conditions, suggesting it is an even more effective substrate.
Through Suzuki-Miyaura coupling reactions, both halogen atoms can be substituted with aryl groups to synthesize 3,5-diaryl-1,2,4-thiadiazoles. nih.gov These products are of significant interest as their electron-deficient thiadiazole core, combined with tunable aryl substituents, makes them promising candidates for components in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comnih.gov The 1,2,4-thiadiazole moiety acts as a potent electron-withdrawing unit, a desirable characteristic for creating materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which facilitates electron injection and transport in electronic devices. researchgate.net
Research on 3,5-dichloro-1,2,4-thiadiazole has demonstrated the synthesis of various 3,5-diaryl-1,2,4-thiadiazoles, showcasing the versatility of this scaffold. nih.govresearchgate.net By extension, this compound is an ideal starting material for creating a library of such compounds for materials science applications.
Table 1: Examples of Suzuki-Miyaura Coupling Products from 3,5-Dihalo-1,2,4-thiadiazole
| Starting Material | Arylboronic Acid | Product |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole nih.gov |
| 3,5-Dichloro-1,2,4-thiadiazole | Phenylboronic acid | 3,5-Diphenyl-1,2,4-thiadiazole nih.gov |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Cyanophenylboronic acid | 3,5-Bis(4-cyanophenyl)-1,2,4-thiadiazole researchgate.net |
Incorporation into Polymer Backbones for Advanced Materials
The integration of electron-deficient heterocyclic units into polymer backbones is a cornerstone strategy for developing advanced materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Thiadiazole-containing polymers are well-known for their desirable electronic properties. scispace.com Fused thiadiazole systems, like benzo[c] nih.govmdpi.comresearchgate.netthiadiazole (BT), are frequently copolymerized to create materials for solar cells with high power conversion efficiencies. rsc.orgresearchgate.net
While the direct incorporation of the this compound monomer into a polymer backbone via step-growth polymerization (e.g., Suzuki or Stille polycondensation) is a chemically feasible approach, specific examples in the literature are not prominent. However, the principle remains a valid and powerful method for materials design. Such a polymerization would create a polymer with regularly spaced, electron-deficient 1,2,4-thiadiazole units directly in the main chain. This structure could lead to materials with interesting charge transport properties and thermal stability. Research on related fused dithienobenzothiadiazole monomers, which are dibrominated and then copolymerized, highlights the general strategy and its success in producing materials for OFETs and OPVs. scispace.com
Contribution to Methodological Developments in Organic Chemistry
The distinct reactivity of the two C-Br bonds in this compound makes it an excellent platform for developing and refining synthetic methodologies, particularly in the areas of selective substitution and functionalization.
Development of New Halogen Exchange Protocols
The electron-deficient nature of the 1,2,4-thiadiazole ring activates the C3 and C5 positions towards nucleophilic aromatic substitution (SNAr). nih.govrsc.org This reactivity allows the bromine atoms to be displaced by a variety of nucleophiles, serving as a basis for halogen exchange protocols. Studies on the analogous 3,5-dichloro-1,2,4-thiadiazole show that a chlorine atom can be substituted by a methoxy (B1213986) group when treated with potassium carbonate in methanol (B129727) at reflux. nih.gov Similarly, related brominated fused thiadiazole systems readily undergo SNAr reactions with nitrogen nucleophiles like morpholine. researchgate.net
This inherent reactivity makes this compound a useful substrate for exploring the scope and limitations of SNAr reactions on electron-poor heterocycles. By systematically varying the nucleophile, solvent, and reaction conditions, new protocols for halogen exchange can be developed, providing milder and more efficient routes to functionalized 1,2,4-thiadiazoles that may not be accessible through other means.
Exploration of Chemo- and Regioselective Transformations
One of the most significant contributions of dihalogenated 1,2,4-thiadiazoles to synthetic methodology is in the exploration of selective transformations. Research on 3,5-dichloro-1,2,4-thiadiazole has elegantly demonstrated that the two halogen positions can be differentiated based on reaction conditions, allowing for remarkable chemo- and regioselectivity. nih.govresearchgate.net
In Suzuki-Miyaura couplings, it was found that the reaction could be controlled to yield either mono- or di-substituted products. nih.gov
Mono-substitution: Performing the reaction at room temperature with one equivalent of arylboronic acid leads to the selective formation of 5-aryl-3-chloro-1,2,4-thiadiazoles. nih.govresearchgate.net
Di-substitution: Increasing the temperature to reflux and using an excess of the arylboronic acid results in the formation of the 3,5-diaryl-1,2,4-thiadiazole. nih.gov
This temperature-dependent selectivity provides a powerful tool for synthetic chemists. Furthermore, it enables a sequential coupling strategy: a mono-arylation can be performed at room temperature, followed by the introduction of a different aryl group in a second coupling step at a higher temperature. This approach allows for the synthesis of unsymmetrical 3,5-diaryl-1,2,4-thiadiazoles with distinct substituents at each position, a feat that is difficult to achieve via traditional cyclization methods. nih.govresearchgate.net Given the higher reactivity of C-Br bonds, this compound is an ideal candidate for further exploring and optimizing these selective transformations, potentially enabling reactions at even lower temperatures or with a broader range of coupling partners.
Table 2: Regioselective Suzuki-Miyaura Reactions of 3,5-Dichloro-1,2,4-thiadiazole
| Temperature | Arylboronic Acid Equivalents | Predominant Product Type | Reference |
| Room Temperature | 1.1 | Mono-substitution (5-Aryl-3-chloro-1,2,4-thiadiazole) | nih.govresearchgate.net |
| Reflux | 2.2 | Di-substitution (3,5-Diaryl-1,2,4-thiadiazole) | nih.govresearchgate.net |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Derivatization
The two bromine atoms on the 1,2,4-thiadiazole (B1232254) core represent reactive handles for introducing a wide array of functional groups. Future research is increasingly focused on sophisticated catalytic systems to control this derivatization with high precision.
The selective functionalization of the C3 and C5 positions of 3,5-Dibromo-1,2,4-thiadiazole is a key area for future development. While classical nucleophilic substitution is effective, modern cross-coupling reactions catalyzed by transition metals offer a far broader scope for creating carbon-carbon and carbon-heteroatom bonds. Research in this area is expected to advance on two parallel fronts: homogeneous and heterogeneous catalysis. chemistryworld.commdpi.com
Homogeneous catalysis, utilizing soluble transition-metal complexes (primarily palladium), is poised for the development of methods for sequential, selective cross-coupling. By carefully tuning ligands, reaction conditions, and the choice of coupling partners, it should be possible to selectively replace one bromine atom, leaving the other available for a subsequent, different transformation. This would grant access to a vast library of asymmetrically substituted 1,2,4-thiadiazoles. Key reactions that are ripe for exploration include the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.govrsc.org
Heterogeneous catalysis offers the promise of more sustainable and scalable processes. The development of solid-supported catalysts, such as palladium nanoparticles on charcoal or encapsulated within metal-organic frameworks (MOFs), could facilitate easier product purification and catalyst recycling. mdpi.com Future work will likely focus on designing heterogeneous catalysts that maintain the high selectivity and activity seen in their homogeneous counterparts.
| Reaction Name | Catalyst Type | Coupling Partner | Functional Group Introduced | Potential Advantage |
| Suzuki-Miyaura | Homogeneous (e.g., Pd(PPh₃)₄) or Heterogeneous (e.g., Pd/C) | Organoboron Reagents (R-B(OR)₂) | Aryl, Heteroaryl, Alkyl, Alkenyl | Wide functional group tolerance, commercially available reagents. nih.gov |
| Stille | Homogeneous (e.g., PdCl₂(PPh₃)₂) | Organotin Reagents (R-SnR'₃) | Aryl, Heteroaryl, Vinyl, Alkynyl | Tolerant of many functional groups, useful for complex fragments. nih.gov |
| Sonogashira | Homogeneous (e.g., Pd/Cu co-catalysis) | Terminal Alkynes (R-C≡CH) | Alkynyl | Direct introduction of triple bonds for further modification. |
| Buchwald-Hartwig | Homogeneous (e.g., Pd complexes with specialized phosphine (B1218219) ligands) | Amines, Alcohols, Thiols | Amino, Ether, Thioether | Formation of C-N, C-O, and C-S bonds. |
| Heck | Homogeneous or Heterogeneous | Alkenes | Alkenyl | Formation of substituted alkenes. |
Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, and its application to thiadiazole chemistry is a promising future direction. The electron-deficient nature of the 1,2,4-thiadiazole ring makes it an intriguing substrate and potential pharmacophore for photocatalytic transformations. Research into benzo[c] researchgate.netdurham.ac.ukrsc.orgthiadiazole systems has shown that these motifs can act as effective visible-light organophotocatalysts, a principle that could be extended to 1,2,4-thiadiazole derivatives. rsc.orghw.ac.uk
Future studies may involve using external photocatalysts to mediate the functionalization of this compound under mild conditions. This could include photoredox-catalyzed cross-coupling reactions that proceed through radical intermediates, offering complementary reactivity to traditional transition-metal-catalyzed pathways. Furthermore, there is potential to design novel 1,2,4-thiadiazole-based molecules that themselves act as photocatalysts, leveraging the tunable electronic properties of the heterocyclic core. rsc.orghw.ac.uk
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous manufacturing, offers significant advantages in terms of safety, reproducibility, process control, and scalability over traditional batch chemistry. uc.pt The application of these methodologies to the synthesis and derivatization of this compound is a key trend for enabling its wider use in research.
The synthesis of the 1,2,4-thiadiazole ring can involve hazardous or unstable intermediates. Performing these reactions in a continuous flow reactor enhances safety by minimizing the volume of reactive material present at any given time. durham.ac.uknih.gov Future research will likely focus on developing end-to-end flow syntheses of this compound.
Furthermore, flow reactors are ideal for reaction optimization. Parameters such as temperature, pressure, residence time, and stoichiometry can be rapidly screened by automated systems to identify the optimal conditions for selective mono- or di-functionalization of the dibrominated core. This high-throughput optimization can significantly accelerate the discovery of novel derivatives. The use of in-line purification and analysis techniques can further streamline these processes. hw.ac.uk
| Parameter | Advantage in Flow Chemistry | Relevance to this compound |
| Temperature Control | Superior heat transfer allows for precise temperature management and safe use of highly exothermic reactions. | Enables rapid heating to drive reactions like cross-couplings while preventing decomposition. |
| Residence Time | Precise control over reaction time, from seconds to hours. | Crucial for achieving selective mono-substitution by preventing over-reaction to the di-substituted product. durham.ac.uknih.gov |
| Stoichiometry | Reagents are continuously mixed in precise ratios. | Allows for fine-tuning of catalyst and substrate concentrations to optimize yield and selectivity. |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Important for handling brominating agents and potentially unstable intermediates in the ring synthesis. durham.ac.uknih.gov |
| Automation | Systems can be automated for high-throughput screening and optimization. | Accelerates the development of derivatization protocols for creating compound libraries. |
Once an optimized protocol is established, scaling up production in a flow system is typically more straightforward than in batch processing. Instead of using larger, potentially unsafe reactors, production is increased by simply running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. This approach facilitates the production of gram-to-kilogram quantities of this compound and its key derivatives, making these valuable building blocks more accessible for larger-scale research applications. durham.ac.uknih.gov
Advanced Spectroscopic Characterization Beyond Routine Techniques
While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for routine confirmation of structure, a deeper understanding of the nuanced properties of this compound requires more advanced analytical methods. nih.govmdpi.com Future research will increasingly rely on these sophisticated techniques to probe its electronic structure, solid-state packing, and dynamic behavior.
X-ray crystallography provides unambiguous determination of the three-dimensional structure, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net This information is invaluable for computational modeling and for understanding structure-property relationships in derived materials.
For materials science applications, solid-state NMR spectroscopy can provide information about the local environment of atoms in solid samples, complementing the data from X-ray diffraction, especially for amorphous or poorly crystalline materials.
Computational chemistry, particularly using Density Functional Theory (DFT), is becoming an indispensable tool. dergipark.org.tr DFT calculations can predict spectroscopic properties (NMR, IR, UV-Vis), which, when correlated with experimental data, provide a powerful method for structural validation. nih.gov Furthermore, these theoretical models can be used to calculate molecular orbitals, electrostatic potential, and other electronic parameters, offering predictive insights into the molecule's reactivity and potential as a functional material. dergipark.org.trnih.gov
| Technique | Information Provided | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions. | Definitive structural proof; understanding solid-state properties of derivatives. researchgate.net |
| Density Functional Theory (DFT) | Calculated spectroscopic data (NMR, IR), molecular orbitals (HOMO/LUMO), electrostatic potential, reaction pathways. | Predicts reactivity, rationalizes experimental results, guides the design of new derivatives with desired electronic properties. dergipark.org.trnih.gov |
| Solid-State NMR | Information on molecular structure and dynamics in the solid state. | Characterization of polymeric or crystalline materials derived from the thiadiazole core. |
| Advanced Mass Spectrometry (e.g., MS/MS) | Detailed fragmentation patterns. | Elucidation of complex structures and confirmation of connectivity in derivatized products. |
| Fluorescence Spectroscopy | Emission/excitation spectra, quantum yields, fluorescence lifetimes. | Characterization of new fluorescent materials or probes derived from the thiadiazole scaffold. nih.gov |
Solid-State NMR and Electron Paramagnetic Resonance (EPR) Studies
Currently, there is a notable absence of published solid-state Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) studies specifically for this compound. The application of these techniques represents a significant frontier in characterizing its material properties.
Solid-State NMR (ssNMR) could provide invaluable information on the crystallographic environment of the molecule. Key areas of investigation would include:
Polymorphism: Identifying and characterizing different crystalline forms of this compound, as different polymorphs can exhibit distinct physical properties.
Intermolecular Interactions: Probing the nature and geometry of non-covalent interactions, such as halogen bonding, in the solid state.
Structural Refinement: ssNMR data can complement X-ray diffraction data to refine crystal structures, particularly for disordered or complex systems.
Electron Paramagnetic Resonance (EPR) spectroscopy would be instrumental in studying any paramagnetic species derived from this compound. This could involve the investigation of:
Radical Intermediates: Detecting and characterizing transient radical species that may form during chemical reactions.
Photoexcited States: Studying the electronic structure of triplet states generated upon photoexcitation.
Degradation Products: Identifying paramagnetic species that may arise from the decomposition of the compound.
The insights gained from these studies would be crucial for the rational design of materials with specific solid-state properties.
Time-Resolved Spectroscopy for Reaction Intermediates
The elucidation of reaction mechanisms involving this compound would be greatly advanced by the use of time-resolved spectroscopic techniques. These methods allow for the direct observation of short-lived intermediates that are often missed by conventional analytical techniques.
Future studies could employ techniques such as:
Transient Absorption Spectroscopy: To monitor the formation and decay of transient species on timescales ranging from femtoseconds to milliseconds. This would be particularly useful for studying photochemical reactions.
Time-Resolved Infrared (TRIR) Spectroscopy: To obtain structural information about fleeting intermediates by observing their vibrational spectra.
By applying these methods, researchers could gain a detailed understanding of the kinetics and mechanisms of reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and photochemically induced transformations involving this compound.
Theoretical Studies on Excited State Properties
Computational chemistry offers a powerful lens through which to explore the electronic and photophysical properties of this compound, guiding the development of new applications.
Photophysical Properties and Potential for Optoelectronic Applications
Thiadiazole derivatives are known to be components of various organic electronic materials. nih.gov Theoretical investigations into the excited state properties of this compound could uncover its potential in optoelectronic applications. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for exploring the electronic and optical properties of such molecules. nih.gov
Key areas for computational investigation include:
Absorption and Emission Spectra: Predicting the UV-Vis absorption and fluorescence spectra to understand the electronic transitions.
Quantum Yields: Calculating the efficiency of light emission.
Charge Transport Properties: Evaluating the potential of the molecule to transport electrons and holes, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
These theoretical predictions would provide a roadmap for the experimental validation and development of this compound-based optoelectronic devices.
Computational Prediction of Reaction Selectivity
The presence of two bromine atoms on the 1,2,4-thiadiazole ring presents interesting questions of regioselectivity in chemical reactions. Computational methods can be employed to predict the more reactive site under various reaction conditions.
Future theoretical work could focus on:
Modeling Reaction Pathways: Calculating the activation energies for substitution at the C3 and C5 positions to predict the favored product in reactions like the Suzuki-Miyaura coupling. rsc.orgnih.gov
Electrostatic Potential Mapping: Analyzing the electron distribution in the molecule to identify the most electrophilic sites susceptible to nucleophilic attack.
Frontier Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity in pericyclic and other reactions.
Accurate computational models would not only explain observed reactivity but also guide synthetic chemists in designing selective transformations of this compound. acs.org
Development of High-Throughput Screening for New Reactivity
The discovery of novel reactions and applications for this compound could be accelerated through the adoption of modern high-throughput screening techniques.
Automated Platforms for Reaction Discovery
Automated synthesis and reaction screening platforms can rapidly evaluate a large number of reaction conditions, catalysts, and substrates. By employing robotic systems, researchers could efficiently:
Explore a wide range of cross-coupling partners: To synthesize a diverse library of 3,5-disubstituted-1,2,4-thiadiazole derivatives.
Optimize reaction conditions: For known transformations to improve yields and reduce reaction times.
Discover novel reactivity: By systematically screening for unexpected transformations under a broad set of conditions.
The data generated from such high-throughput experiments would be invaluable for developing new synthetic methodologies and for creating libraries of novel compounds for biological or materials screening. The integration of machine learning algorithms with these automated platforms could further enhance the efficiency of reaction discovery and optimization.
Data-Driven Approaches to Chemical Synthesis
The paradigm of chemical synthesis is undergoing a significant transformation, moving from traditional experience-led methodologies towards more predictive, data-driven strategies. The integration of machine learning (ML) and artificial intelligence (AI) is at the forefront of this evolution, offering the potential to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. mdpi.com While the direct application of these approaches to the synthesis of this compound is still an emerging area, the principles established for other heterocyclic compounds provide a clear roadmap for future research. nih.govacs.org
Data-driven approaches leverage large datasets of chemical reactions to build predictive models. These models can identify optimal reaction conditions, predict yields, and even propose novel synthetic pathways, thereby reducing the time and resources spent on empirical experimentation. mdpi.comresearchgate.net For a target molecule like this compound, this could involve optimizing its synthesis, which traditionally involves the oxidative cyclization of N-acyl-thioureas or related precursors.
Predictive Modeling for Synthesis Optimization
A key application of machine learning in chemical synthesis is the development of models that can predict the outcome of a reaction under various conditions. For the synthesis of this compound, an ML model could be trained on a dataset of reactions involving the formation of the 1,2,4-thiadiazole ring. The input for such a model would include various parameters that influence the reaction.
Table 1: Potential Input Parameters for a Machine Learning Model to Optimize the Synthesis of this compound
| Parameter Category | Specific Parameters | Description |
|---|---|---|
| Reactants | Precursor Structure, Oxidizing Agent | Molecular structure of the starting materials and the type of oxidant used. |
| Solvent | Solvent Type, Polarity, Volume | The medium in which the reaction is carried out. |
| Temperature | Reaction Temperature (°C) | The temperature at which the reaction is maintained. |
| Time | Reaction Duration (hours) | The length of time the reaction is allowed to proceed. |
| Catalyst | Catalyst Type, Concentration | Presence and nature of any catalytic species. |
By analyzing the relationships between these input parameters and the reaction output (e.g., yield, purity), the model can predict the optimal conditions for synthesizing this compound. For instance, the model might predict that a specific combination of a milder oxidizing agent and a non-polar solvent at a slightly elevated temperature could lead to a higher yield and fewer byproducts.
Algorithmic Design of Synthetic Routes
Beyond optimizing existing reactions, data-driven approaches can also aid in the design of entirely new synthetic routes. Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available precursors, is a complex task that has been a significant focus of AI in chemistry. chemrxiv.org For this compound, a retrosynthesis algorithm could propose multiple synthetic pathways, potentially uncovering more efficient or cost-effective methods than those currently established.
These algorithms are trained on vast databases of known chemical reactions. When presented with the structure of this compound, the model can identify key bond disconnections that correspond to reliable chemical transformations, working backward to identify suitable starting materials.
Challenges and the Path Forward
A significant challenge in applying data-driven methods to specific molecules like this compound is the availability of high-quality, structured data. acs.org Machine learning models require large and diverse datasets for effective training, and for less common compounds, this data may be scarce. chemrxiv.org
Future efforts will likely focus on the development of standardized reaction databases and the use of techniques like transfer learning, where a model trained on a large dataset of general chemical reactions is fine-tuned for a specific class of compounds like thiadiazoles. chemrxiv.org As more data becomes available and algorithms become more sophisticated, the in-silico design and optimization of synthetic routes for molecules such as this compound will become increasingly integral to chemical research and development.
Table 2: Illustrative Data for Training a Predictive Model on 1,2,4-Thiadiazole Synthesis
| Entry | Precursor | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Dibromo-ethanediamide | N-Bromosuccinimide | Acetonitrile | 80 | 12 | 75 |
| 2 | Dibromo-ethanediamide | Iodine | Ethanol (B145695) | 60 | 24 | 68 |
| 3 | Thiobenzamide (B147508) | Hydrogen Peroxide | Dichloromethane | 25 | 8 | 82 |
| 4 | Dibromo-ethanediamide | N-Bromosuccinimide | Dioxane | 100 | 6 | 85 |
| 5 | Thiobenzamide | Iodine | Acetonitrile | 60 | 18 | 72 |
This table represents a hypothetical, simplified dataset that could be used to train a machine learning model. A real-world dataset would contain a much larger and more diverse set of reactions and parameters.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3,5-disubstituted 1,2,4-thiadiazoles, and how can they be adapted for brominated derivatives?
- Methodological Answer :
- Oxidative Dimerization : Thioamides can undergo oxidative dimerization in water using molecular oxygen (O₂) as an oxidant, yielding 3,5-disubstituted thiadiazoles. For example, 3,5-diphenyl-1,2,4-thiadiazole was synthesized in 93% yield under green conditions .
- SNAr and Cross-Coupling : Substitution reactions (e.g., Suzuki-Miyaura) enable regioselective functionalization. A palladium catalyst (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80°C in dioxane/water) allow coupling with boronic acids .
- Adaptation for Bromination : Brominated derivatives may be synthesized via halogenation of precursor thiadiazoles or by using brominated starting materials (e.g., bromothioamides).
Q. Which analytical techniques are critical for characterizing 3,5-dibromo-1,2,4-thiadiazole derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substitution patterns and regiochemistry (e.g., distinct shifts for bromine at C-3/C-5) .
- Mass Spectrometry : High-resolution MS and collision cross-section (CCS) data (e.g., [M+H]⁺ at 486.86 m/z with CCS 138.3 Ų) aid in structural validation .
- X-ray Diffraction : Single-crystal studies resolve solid-phase structures, critical for verifying regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How can regioselectivity in cross-coupling reactions of 3,5-dihalo-1,2,4-thiadiazoles be controlled?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Br) at C-5 increase reactivity in Sonogashira couplings. For instance, 3,5-diiodo-1,2,4-thiadiazole showed preferential substitution at C-5 with phenylacetylene .
- Catalyst Optimization : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligand choice (e.g., PPh₃) influence selectivity. Lower temperatures (e.g., 60°C) favor mono-substitution .
Q. What solvent systems optimize the synthesis and functionalization of brominated thiadiazoles?
- Methodological Answer :
- Polar Solvents : DMSO enhances electrophilic iodination at C-5 due to its high polarity .
- Nonpolar Solvents : Chloroform promotes cyclization in reactions involving thiocarbamates, favoring 3,5-diethoxy-1,2,4-thiadiazole over dithiazolinones .
Q. How can researchers design brominated thiadiazole derivatives for biological activity studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute aryl groups (e.g., 4-chlorophenyl) to mimic bioactive scaffolds. For example, 3,5-bis(indolyl) derivatives exhibit cytotoxicity against cancer cells .
- Structure-Activity Relationships (SAR) : Test halogenated analogs (e.g., 3,5-dibromo vs. 3,5-dichloro) in enzymatic assays (e.g., aromatase inhibition) to evaluate electronic effects .
Data Contradictions and Resolutions
Q. Why do yields vary significantly across synthetic methods for 3,5-disubstituted thiadiazoles?
- Analysis :
- Green Synthesis : Oxidative dimerization in water achieves >90% yields but requires precise stoichiometry of iodine and H₂SO₄ .
- Cross-Coupling Limitations : Suzuki reactions may yield 65–85% due to steric hindrance from bulky boronic acids .
- Resolution : Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (e.g., 12–18 hours) for challenging substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
